N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide
Description
N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide is a compound that features an imidazole ring, a phenyl group, and an oxane ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, known for its biological activity, makes this compound particularly intriguing for pharmaceutical research.
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-5-17-12-15(8-11-24-17)19(23)21-13-16-6-3-4-7-18(16)22-10-9-20-14-22/h3-4,6-7,9-10,14-15,17H,2,5,8,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWUEBZFQNWCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NCC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where an aryl halide reacts with the imidazole ring under mild conditions.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving an appropriate diol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is crucial. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Aryl halides, nitro compounds
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the phenyl and oxane groups.
Benzimidazole: Contains a fused benzene and imidazole ring, used in various pharmaceutical applications.
Oxazole: Similar to imidazole but with an oxygen atom in the ring, used in organic synthesis.
Uniqueness
N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide is unique due to the combination of the imidazole ring, phenyl group, and oxane ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
